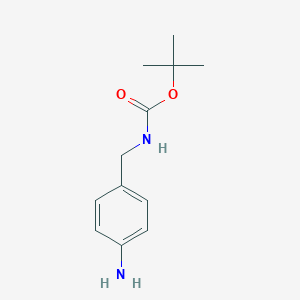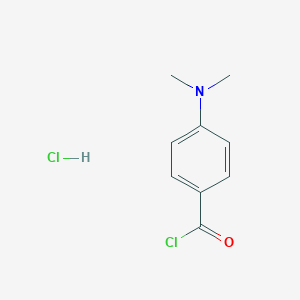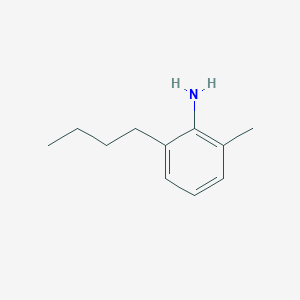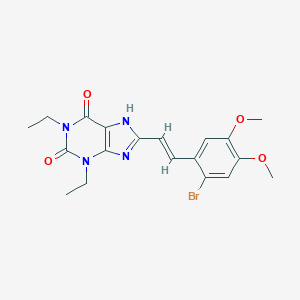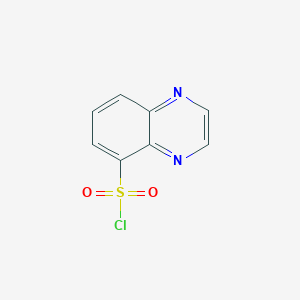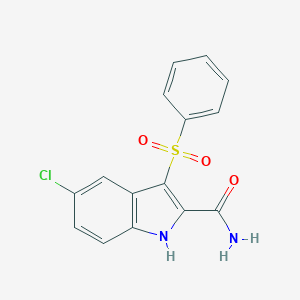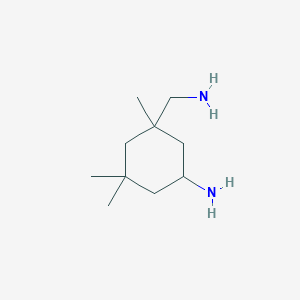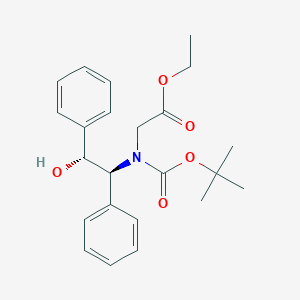
AP1-Metabolit
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
The AP1 Metabolite has several scientific research applications:
- Environmental Bioremediation : It plays a crucial role in the microbial degradation of PAHs, helping to reduce environmental pollution.
- Biochemistry and Microbiology : Studying the metabolic pathways of Mycobacterium strains provides insights into microbial degradation mechanisms.
- Industrial Applications : Potential use in bioreactors for the treatment of PAH-contaminated sites .
Wirkmechanismus
- These transcription factors play a crucial role in regulating gene expression by binding to specific DNA sequences and modulating downstream cellular processes .
- Dysfunctional AP-1 activity has been associated with cancer initiation, development, invasion, migration, and drug resistance .
- The compound likely affects AP-1-mediated gene expression by modulating signaling cascades, such as mitogen-activated protein kinases (MAPKs), including ERK and p38 pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Aminopentol plays a crucial role in biochemical reactions, particularly in the metabolism of sphingolipids. It acts as both an inhibitor and a substrate for ceramide synthase, an enzyme involved in the biosynthesis of complex sphingolipids . The aminopentol backbone of fumonisin B1 (FB1) is converted to NV-palmitoyl-aminopentol (PAP1), which is a potent inhibitor of ceramide synthase . This interaction affects the levels of sphinganine and sphingosine, key components in sphingolipid metabolism .
Cellular Effects
Aminopentol influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to modulate cell signaling pathways, particularly those involving sphingolipids . The compound’s interaction with ceramide synthase leads to the accumulation of sphinganine and sphingosine, which can induce cell cycle arrest and apoptosis in certain cell types . Additionally, aminopentol’s effects on sphingolipid metabolism can impact membrane structure and function, influencing cellular responses to stress and environmental stimuli .
Molecular Mechanism
At the molecular level, aminopentol exerts its effects through its interaction with ceramide synthase. By inhibiting this enzyme, aminopentol disrupts the biosynthesis of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine . These sphingoid bases act as bioactive molecules that can modulate various cellular processes, including apoptosis and cell cycle regulation . The conversion of aminopentol to NV-palmitoyl-aminopentol further enhances its inhibitory effect on ceramide synthase, amplifying its impact on sphingolipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminopentol can vary over time. Studies have shown that the compound is relatively stable, but its metabolic products, such as NV-palmitoyl-aminopentol, can accumulate and exert long-term effects on cellular function . The degradation of aminopentol and its metabolites can influence the duration and intensity of its biochemical and cellular effects . Long-term exposure to aminopentol has been associated with sustained alterations in sphingolipid metabolism and cellular responses .
Dosage Effects in Animal Models
The effects of aminopentol in animal models are dose-dependent. At low doses, the compound can modulate sphingolipid metabolism without causing significant toxicity . At higher doses, aminopentol and its metabolites can induce adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal models, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
Aminopentol is involved in the metabolic pathways of sphingolipids. It interacts with ceramide synthase, leading to the formation of NV-palmitoyl-aminopentol, a potent inhibitor of the enzyme . This interaction disrupts the biosynthesis of complex sphingolipids and alters the levels of sphinganine and sphingosine . The metabolic flux through these pathways can be significantly affected by the presence of aminopentol, influencing the overall balance of sphingolipid metabolites .
Transport and Distribution
Within cells and tissues, aminopentol is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of aminopentol and its metabolites can influence their overall impact on cellular function and metabolism .
Subcellular Localization
Aminopentol and its metabolites are localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . The targeting of aminopentol to these compartments is facilitated by specific post-translational modifications and targeting signals . The subcellular localization of aminopentol can influence its activity and interactions with other biomolecules, affecting its overall biochemical and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The AP1 Metabolite is typically produced through the microbial degradation of PAHs. For instance, Mycobacterium sp. strain AP1 can utilize pyrene as a sole source of carbon and energy. The degradation process involves initial monooxygenation or dioxygenation at specific positions on the pyrene molecule, leading to the formation of intermediate compounds such as trans- or cis-4,5-dihydroxy-4,5-dihydropyrene. These intermediates undergo further dehydrogenation and cleavage to form the AP1 Metabolite .
Industrial Production Methods
Industrial production of the AP1 Metabolite is not common, as it is primarily studied in laboratory settings for its role in environmental bioremediation. The production involves cultivating Mycobacterium strains in controlled conditions with PAHs as the substrate. The metabolites are then extracted and purified for further analysis .
Analyse Chemischer Reaktionen
Types of Reactions
The AP1 Metabolite undergoes various chemical reactions, including:
Oxidation: The initial step involves the oxidation of PAHs by monooxygenases or dioxygenases.
Dehydrogenation: Intermediate compounds are dehydrogenated to form more stable products.
Cleavage: The dihydroxy intermediates undergo ortho cleavage to form dicarboxylic acids.
Common Reagents and Conditions
Monooxygenases and Dioxygenases: Enzymes that catalyze the initial oxidation of PAHs.
Dehydrogenases: Enzymes that facilitate the dehydrogenation of intermediate compounds.
Aerobic Conditions: The reactions typically occur under aerobic conditions, as oxygen is required for the enzymatic activities.
Major Products Formed
- Phenanthrene 4,5-dicarboxylic acid
- Phenanthrene 4-carboxylic acid
- 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenanthrene Metabolites
- Fluoranthene Metabolites
- Naphthalene Metabolites
Uniqueness
The AP1 Metabolite is unique due to its specific degradation pathway involving Mycobacterium sp. strain AP1. This strain exhibits a high degree of catabolic versatility, utilizing various PAHs and transforming them through distinct enzymatic routes. The identification of novel metabolites, such as 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid, highlights the unique metabolic capabilities of this strain .
Eigenschaften
IUPAC Name |
(2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVLQOLROBFTD-OFFHYKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932479 | |
| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145040-09-1 | |
| Record name | Aminopentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


